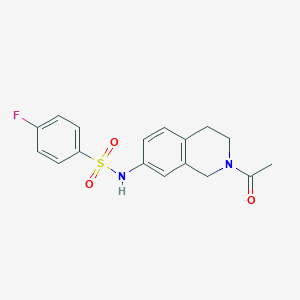

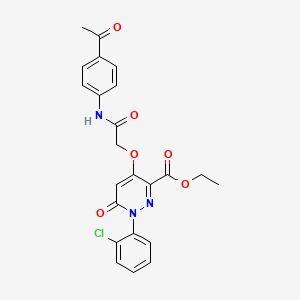

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as JNJ-47965567 and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis and Antipathogenic Activity

Research on related thiourea derivatives has demonstrated significant antipathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of 2,6-difluoro derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

Crystallographic studies on compounds with thiophene benzamide structures have provided insights into their molecular arrangement, showcasing the significance of N–H⋯S, C–H⋯O, and N–H⋯O hydrogen bonds, and π···π interactions. This fundamental understanding aids in the design of materials with tailored properties (Sharma et al., 2016).

Molecular Aggregation Influenced by Fluorination

Investigations into the effect of fluorination on molecular aggregation revealed that N-(difluorophenyl)benzamides exhibit unique aggregation behaviors through N–H⋯OC interactions, potentially influenced by the fluorine atoms. This points to the importance of fluorination in modifying the physical and chemical properties of compounds for specific applications (Mocilac, Osman, & Gallagher, 2016).

Organogelator Properties

Research into organogelators containing fluorinated benzamide structures has uncovered their ability to form gels in organic solvents, such as isopropanol. This demonstrates the potential of 2,6-difluoro derivatives in material science, particularly in the development of novel gel-forming agents (Loiseau et al., 2002).

Rh(III)-Catalyzed Alkenylation

The synthesis of difluorobenzamide derivatives through Rh(III)-catalyzed alkenylation has shown broad substrate compatibility and high regioselectivity, marking a significant advance in the synthesis of elaborate difluorinated compounds. This process offers new avenues for the development of pharmaceutical and agrochemical products (Cui et al., 2023).

Ortho-Fluorination in Medicinal Chemistry

The catalyzed ortho-fluorination of benzylamines signifies a methodological advancement in medicinal chemistry, facilitating the synthesis of compounds with potential therapeutic applications. This highlights the role of fluorinated benzamides in drug development (Wang, Mei, & Yu, 2009).

Propriétés

IUPAC Name |

2,6-difluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NOS/c19-15-6-3-7-16(20)17(15)18(22)21-10-12-4-1-2-5-14(12)13-8-9-23-11-13/h1-9,11H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEALUZATCGUVHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)

![Oxiran-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B2925588.png)

![5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925590.png)

![5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925596.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)

![N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2925601.png)